molecular formula C15H24N2OS B7509253 N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide

N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide

Katalognummer B7509253
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: VFZOBJYKFGFOMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide, commonly known as CCG-63802, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase PTP1B, which is a key regulator of insulin signaling and glucose metabolism.

Wirkmechanismus

CCG-63802 works by binding to the active site of PTP1B, thereby preventing it from dephosphorylating insulin receptor substrates (IRS) and other downstream signaling molecules. This leads to the activation of the insulin signaling pathway, which results in increased glucose uptake and improved insulin sensitivity. In addition, CCG-63802 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCG-63802 have been extensively studied in vitro and in vivo. In vitro studies have shown that CCG-63802 increases insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In addition, it has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages and to induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CCG-63802 is its high selectivity for PTP1B, which minimizes off-target effects and reduces the risk of toxicity. In addition, its potent inhibitory activity and favorable pharmacokinetic properties make it an ideal tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one of the limitations of CCG-63802 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of CCG-63802. One of the most promising areas of investigation is the development of new drugs based on CCG-63802 for the treatment of type 2 diabetes and obesity. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of CCG-63802. Finally, new analogs of CCG-63802 with improved pharmacokinetic properties and selectivity for PTP1B are also being developed to further expand its potential therapeutic applications.

Synthesemethoden

The synthesis of CCG-63802 involves a multi-step process that starts with the reaction of cyclopentylmagnesium bromide with 1-bromo-1-cycloheptene to form the corresponding cycloheptylcyclopentane. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-cyanosuccinimide to form the nitrile. The final step involves the reaction of the nitrile with 2-mercaptobenzoic acid to form CCG-63802.

Wissenschaftliche Forschungsanwendungen

CCG-63802 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its ability to inhibit PTP1B, a negative regulator of insulin signaling, makes it an attractive target for the development of new drugs to treat these metabolic disorders. In addition, CCG-63802 has also been shown to have anti-inflammatory and anti-cancer properties, which further expand its potential therapeutic applications.

Eigenschaften

IUPAC Name

N-(1-cyanocycloheptyl)-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c16-12-15(9-5-1-2-6-10-15)17-14(18)11-19-13-7-3-4-8-13/h13H,1-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZOBJYKFGFOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.